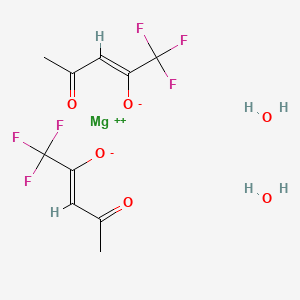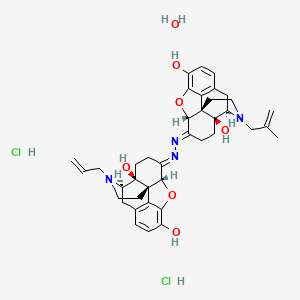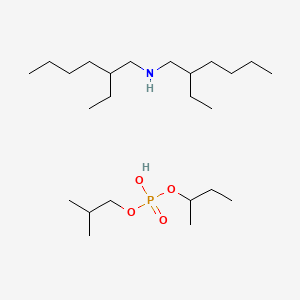
magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate is a complex organometallic compound that features magnesium as the central metal ion coordinated to a trifluoro-substituted enolate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate typically involves the reaction of magnesium salts with the corresponding enolate ligand. One common method is the reaction of magnesium chloride with (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process. Additionally, purification steps such as recrystallization and filtration are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different magnesium-containing species.
Substitution: The trifluoro group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted enolate derivatives.
科学的研究の応用
Magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s unique properties make it a candidate for studying enzyme mimetics and other biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate exerts its effects involves coordination chemistry. The magnesium ion interacts with the enolate ligand, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
Magnesium acetate: Similar in that it contains magnesium, but differs in the ligand structure.
Magnesium trifluoroacetate: Contains the trifluoro group but has a different coordination environment.
Magnesium oxalate: Another magnesium compound with distinct chemical properties.
Uniqueness
Magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate is unique due to the presence of the trifluoro-substituted enolate ligand, which imparts specific reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.
特性
分子式 |
C10H12F6MgO6 |
|---|---|
分子量 |
366.49 g/mol |
IUPAC名 |
magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate |
InChI |
InChI=1S/2C5H5F3O2.Mg.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2/b2*4-2-;;; |
InChIキー |
ZPYAMCPMUUCLPT-NFZBZNCTSA-L |
異性体SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O.O.[Mg+2] |
正規SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)

![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)

![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)



![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)





